N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide
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Overview
Description
N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, commonly known as ethyl-2-thiophenecarbohydrazide, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Mechanism of Action
The mechanism of action of ethyl-2-thiophenecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to possess free radical scavenging activity, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
Ethyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Ethyl-2-thiophenecarbohydrazide has several advantages for lab experiments. It is easy to synthesize using a specific method, and it is relatively stable. It has also been shown to have low toxicity and is well-tolerated in animal models. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for the scientific research of ethyl-2-thiophenecarbohydrazide. It could be further studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Its mechanism of action could also be further explored to better understand its effects on various signaling pathways and enzymes. Additionally, its potential use in combination with other drugs or therapies could be explored to enhance its efficacy.
Synthesis Methods
Ethyl-2-thiophenecarbohydrazide is synthesized using a specific method that involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain ethyl-2-thiophenecarbohydrazide. This synthesis method has been optimized and is widely used in scientific research.
Scientific Research Applications
Ethyl-2-thiophenecarbohydrazide has been extensively studied for its potential use in various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-3-11-4-5-12(18-11)7-14-15-13(16)10-6-9(2)17-8-10/h4-8H,3H2,1-2H3,(H,15,16)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHADPCBMCNMGRA-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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